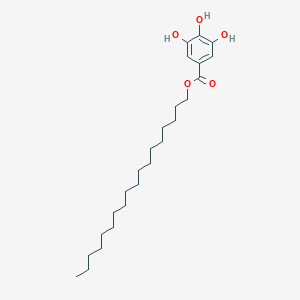

Gallate de stéaryle

Vue d'ensemble

Description

Octadecyl 3,4,5-trihydroxybenzoate (OTB) is a naturally occurring compound typically found in the seeds of the common shrub, Hypericum perforatum, also known as St. John’s Wort. OTB has been widely studied for its potential therapeutic and medicinal properties, and has been found to have numerous applications in various scientific research settings.

Applications De Recherche Scientifique

Applications antioxydantes dans les systèmes non aqueux

Les dérivés du gallate de stéaryle ont été étudiés pour leur lipophilie accrue et leur capacité antioxydante dans les systèmes non aqueux. La transestérification enzymatique de l'(-)-épigallocatéchine-3-O-gallate (EGCG) avec le stéarate de vinyle a montré qu'elle augmentait la lipophilie de l'EGCG, la rendant plus efficace dans la prévention de l'oxydation des lipides dans les aliments riches en graisses . Cette application est importante pour l'industrie alimentaire, visant à remplacer les antioxydants synthétiques par des alternatives naturelles.

Libération durable de l'acide gallique

L'hydrolyse des gallates d'alkyle, y compris le this compound, peut conduire à la libération durable et contrôlable de l'acide gallique dans le tractus gastro-intestinal. Cette propriété est bénéfique pour le développement d'aliments fonctionnels qui exploitent les effets antioxydants et protecteurs de l'acide gallique sur de longues périodes .

Additifs de l'industrie alimentaire

En tant qu'additif de l'industrie alimentaire, le this compound sert d'antioxydant non toxique. Il est utilisé dans les huiles, les pâtes alimentaires frites, les produits carnés fermentés, les produits aquatiques séchés et les bonbons à mâcher. Son approbation par les organismes de réglementation souligne sa sécurité et son efficacité pour préserver la qualité des aliments .

Environnements lipophiles

Dans les environnements lipophiles ou les systèmes alimentaires riches en graisses, les dérivés du this compound présentent de larges perspectives d'application antioxydante. Ils réduisent considérablement l'oxydation des lipides, ce qui est crucial pour maintenir la saveur et la teneur en nutriments des aliments contenant des graisses .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Target of Action

It has been suggested that the compound interacts with lipid membranes . The membrane binding abilities of alkyl gallates, including Stearyl gallate, are correlated with their antibacterial and antiviral activities .

Mode of Action

Stearyl gallate’s mode of action is believed to involve its interaction with lipid membranes. The compound’s hydrophilic galloyl group and hydrophobic alkyl chain allow it to bind to lipid membranes . This binding ability is thought to be a primary biophysical factor associated with its pharmacological activities .

Biochemical Pathways

It is known that alkyl gallates can affect microbial cell viability and virus activity . These effects are likely due to the compound’s interaction with lipid membranes, which can disrupt membrane integrity and inactivate membrane proteins .

Pharmacokinetics

It is known that the compound’s long alkyl chain influences its solubility and partitioning behavior . These properties likely affect the compound’s bioavailability and its ability to interact with its targets.

Result of Action

The molecular and cellular effects of Stearyl gallate’s action are likely related to its ability to disrupt lipid membranes and inactivate membrane proteins . These effects can lead to decreased microbial cell viability and reduced virus activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Stearyl gallate. For example, the compound’s activity can be affected by the composition and phase of the lipid membranes it interacts with . Additionally, the compound’s long alkyl chain can lead to self-association in solution, which may also influence its activity .

Analyse Biochimique

Biochemical Properties

Stearyl gallate interacts with various biomolecules, primarily through its antioxidant properties. It has been shown to have a propensity for self-association in solution, particularly with increasing alkyl chain length . This self-association may play a role in its interactions with enzymes and proteins.

Cellular Effects

Stearyl gallate has been shown to have effects on various types of cells and cellular processes. It has been suggested that it can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Stearyl gallate has been shown to have a sustained and controllable release, which can be achieved by regulating the chain length of the lipid part in alkyl gallates . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Stearyl gallate is involved in various metabolic pathways. It is known to be hydrolyzed by intestinal lipases and gut microorganisms, including Lactobacillus, to produce free gallic acid . This suggests that it interacts with these enzymes and potentially others in its metabolic pathways.

Subcellular Localization

It has been suggested that vacuoles are the primary sites of localization of galloylated catechins at the subcellular level

Propriétés

IUPAC Name |

octadecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26)24(28)23(27)20-21/h19-20,26-28H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNPAEUKZMBRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145943 | |

| Record name | Stearyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-12-3 | |

| Record name | Stearyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl-3,4,5-trihydroxybenzoat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6740S6023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

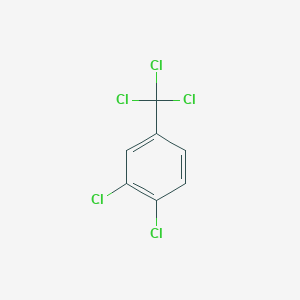

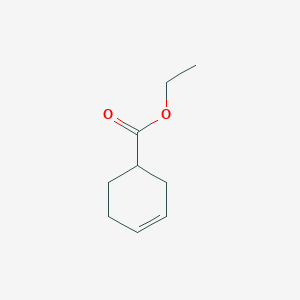

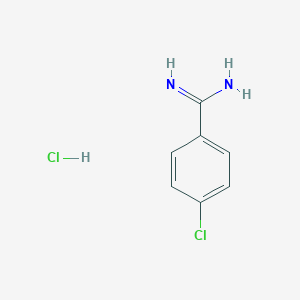

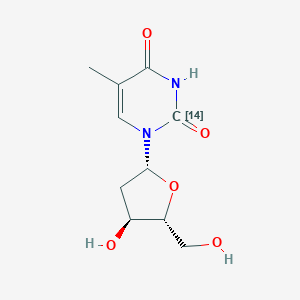

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)